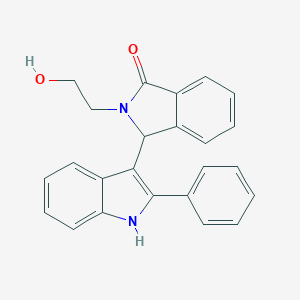
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid, also known as CADO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the class of N-acyl amino acids, which have been shown to exhibit a range of biological activities. In
Applications De Recherche Scientifique
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. Additionally, 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell proliferation. 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, and to increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to reduce oxidative stress and to increase the levels of antioxidant enzymes such as SOD and CAT.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid is its relative ease of synthesis and relatively low cost. Additionally, 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been shown to exhibit a range of biological activities, making it a potentially useful compound for a variety of scientific research applications. However, there are also limitations to the use of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects. Additionally, 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to have low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid. One area of interest is the development of novel derivatives of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid and its potential applications in the treatment of various diseases. Finally, there is a need for more in vivo studies to confirm the efficacy of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid in animal models of disease.
Méthodes De Synthèse
The synthesis of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid involves the reaction of 4-cyanoaniline with 3,3-dimethylacetoacetic acid ethyl ester in the presence of a base such as sodium hydride. The resulting product is then hydrolyzed to yield 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid. This method has been shown to produce high yields of pure 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid and is relatively simple and cost-effective.
Propriétés
Nom du produit |
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid |
|---|---|
Formule moléculaire |
C14H16N2O3 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
5-(4-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,8-13(18)19)7-12(17)16-11-5-3-10(9-15)4-6-11/h3-6H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
Clé InChI |
MEHNCXQORAJOFR-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NC1=CC=C(C=C1)C#N)CC(=O)O |
SMILES canonique |
CC(C)(CC(=O)NC1=CC=C(C=C1)C#N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)

![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)
![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)


![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)

![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)
![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)

